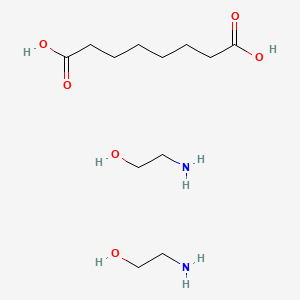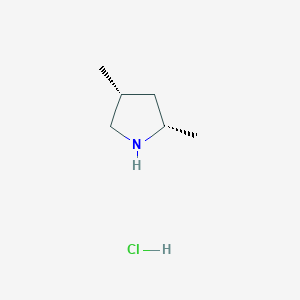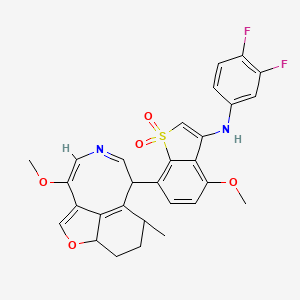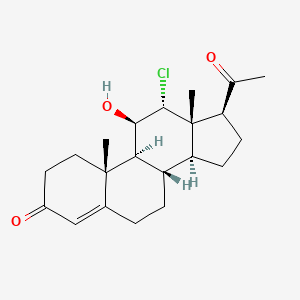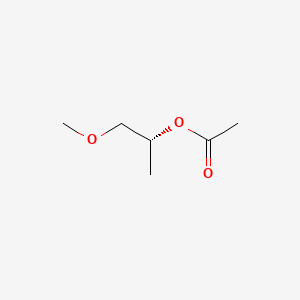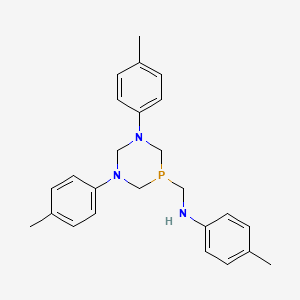
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is a chemical compound with the empirical formula C23H25N2P.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- typically involves the reaction of primary amines with formaldehyde. The process can be illustrated by the condensation of a primary amine and formaldehyde, leading to the formation of the diazaphosphorine ring . The reaction conditions often include the use of a solvent such as chloroform and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity .
化学反应分析
Types of Reactions
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphine oxides, while reduction can yield amines or other reduced forms of the compound .
科学研究应用
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions .
相似化合物的比较
Similar Compounds
Hexahydro-1,3,5-triazine: A related compound with similar structural features but different chemical properties.
1,3,3,5,5-Pentamethylcyclohexanamine: Another compound with a similar ring structure but different functional groups.
Uniqueness
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that are not possible with other similar compounds .
属性
CAS 编号 |
85684-44-2 |
|---|---|
分子式 |
C25H30N3P |
分子量 |
403.5 g/mol |
IUPAC 名称 |
N-[[1,3-bis(4-methylphenyl)-1,3,5-diazaphosphinan-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C25H30N3P/c1-20-4-10-23(11-5-20)26-16-29-18-27(24-12-6-21(2)7-13-24)17-28(19-29)25-14-8-22(3)9-15-25/h4-15,26H,16-19H2,1-3H3 |
InChI 键 |
ACAJFXMSXXBBEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCP2CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


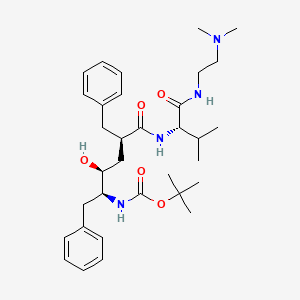

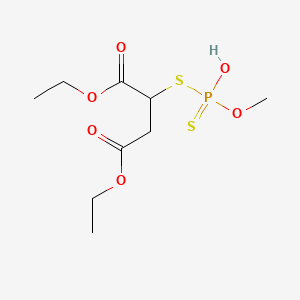

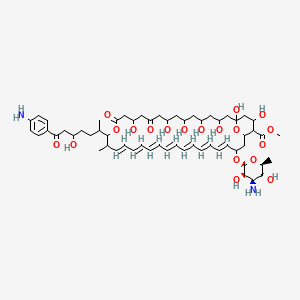
![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
